molecular formula C7H8ClN B1314111 2-Chloro-3,5-dimethylpyridine CAS No. 72093-12-0

2-Chloro-3,5-dimethylpyridine

Cat. No.: B1314111
CAS No.: 72093-12-0
M. Wt: 141.6 g/mol
InChI Key: FGUVEKFEQISNDB-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylpyridine: is an organic compound with the molecular formula C7H8ClN . It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

Chemistry: 2-Chloro-3,5-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also employed in the development of new drugs and therapeutic agents .

Medicine: this compound is investigated for its potential medicinal properties. It is used in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other chemical reagents .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

2-Chloro-3,5-dimethylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, exposure to this compound can result in the upregulation of stress response genes, which helps cells cope with adverse conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, this compound may accumulate in the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function. For instance, this compound may localize to the mitochondria, where it influences cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dimethylpyridine can be synthesized through several methods. One common method involves the chlorination of 3,5-dimethylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or crystallization, is common to obtain the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUVEKFEQISNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500792
Record name 2-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-12-0
Record name 2-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.4 g of the 4-formyl-2,4-dimethyl-2,4-dichlorobutyronitrile obtained in Example 2a) are heated for 4 hours to 160°-170° while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation. The distillate is extracted with diethyl ether and the extract is dried and evaporated to dryness in vacuo. The residual light brown oil is distilled, affording 7.36 g of 2-chloro-3,5-dimethylpyridine in the form of a light brown oil which boils at 110° C./2500 Pa.
Name
4-formyl-2,4-dimethyl-2,4-dichlorobutyronitrile
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

19.4 g of the 4-formyl-2-methyl-2,4-dichlorovaleronitrile obtained in Example 7(a) are heated for 4 hours to 160°-170° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation. The distillate is extracted with diethyl ether and the extract is dried and evaporated to dryness in vacuo. The residual light brown oil is distilled, affording 7.36 g of 2-chloro-3,5-dimethylpyridine in the form of a light brown oil which boils at 110° C./2500 Pa.
Name
4-formyl-2-methyl-2,4-dichlorovaleronitrile
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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